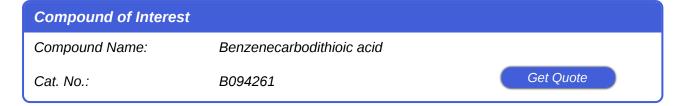


Theoretical studies and computational modeling of benzenecarbodithioic acid

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An In-depth Technical Guide to the Theoretical and Computational Modeling of **Benzenecarbodithioic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenecarbodithioic acid (C₆H₅CS₂H), also known as dithiobenzoic acid, is an organosulfur compound analogous to benzoic acid where both carboxyl oxygen atoms are replaced by sulfur. This substitution significantly alters its physicochemical properties, making it more acidic and a subject of interest in organic synthesis and materials science.[1][2] Theoretical and computational modeling provides invaluable insights into its molecular structure, reactivity, and spectroscopic properties, complementing experimental data and guiding further research. This guide details the computational methodologies used to study benzenecarbodithioic acid, presents key theoretical data, and outlines relevant experimental protocols.

Molecular Structure and Physicochemical Properties

Benzenecarbodithioic acid is a dark red, viscous oil or sticky solid.[1][2] It is an analogue of benzoic acid, with the chemical formula C₇H₆S₂.[3] Its acidity is notably higher than benzoic acid, with a reported pKa of approximately 1.92.[1]



Property	Value	Reference
IUPAC Name	benzenecarbodithioic acid	[3]
Synonyms	Dithiobenzoic acid	[3]
CAS Number	121-68-6	[3]
Molecular Formula	C7H6S2	[3]
Molecular Weight	154.3 g/mol	[3]
Appearance	Dark red sticky solid or viscous oil	[1][2]
рКа	~1.92	[1]
Hydrogen Bond Donor Count	1	[3]
XLogP3	2.6	[3]

Synthesis and Characterization

Several synthetic routes to **benzenecarbodithioic acid** have been established. The most common methods involve the reaction of an organometallic reagent with carbon disulfide or the sulfidation of a benzene derivative.

Key Synthesis Protocols

Method 1: From a Grignard Reagent (Phenylmagnesium Bromide)

This classic method involves the reaction of phenylmagnesium bromide with carbon disulfide, followed by acidification.[2]

- Step 1: Grignard Reagent Formation: Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
- Step 2: Reaction with Carbon Disulfide: Slowly add carbon disulfide to the Grignard reagent solution at a low temperature (e.g., 0 °C). The reaction is exothermic.



- Step 3: Acidification: After the addition is complete, cautiously pour the reaction mixture onto a mixture of crushed ice and a strong acid (e.g., hydrochloric acid) to protonate the dithiobenzoate salt, yielding **benzenecarbodithioic acid**.[2]
- Step 4: Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether), dry the combined organic layers over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Method 2: From Benzotrichloride

This route involves the sulfidation of benzotrichloride using a sulfur source like potassium hydrosulfide.[2]

- Reaction: C₆H₅CCl₃ + 4 KSH → C₆H₅CS₂K + 3 KCl + 2 H₂S
- Acidification: C₆H₅CS₂K + H⁺ → C₆H₅CS₂H + K⁺
- Protocol: Treat benzotrichloride with an excess of potassium hydrosulfide in a suitable solvent. Upon completion, the resulting potassium dithiobenzoate is acidified to yield the final product.[2]

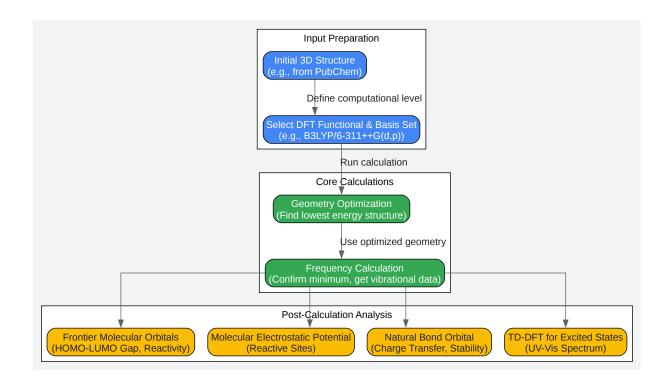
Characterization

The synthesized compound is typically characterized using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.[1] High-Performance Liquid Chromatography (HPLC) is often used to assess purity.[1]

Computational Modeling Workflow

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method to investigate the electronic structure, geometry, and properties of molecules like **benzenecarbodithioic acid**.[1] A typical workflow for DFT calculations is outlined below.





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Caption: A typical workflow for DFT-based computational studies.

Theoretical vs. Experimental Spectroscopic Analysis



Computational methods can predict spectroscopic data, which can then be compared with experimental results for validation.

FT-IR Spectroscopy

The vibrational frequencies of **benzenecarbodithioic acid** can be calculated using DFT. These theoretical values, often scaled by a factor to correct for anharmonicity, typically show good agreement with experimental FT-IR spectra.[4]

Vibrational Mode	Experimental Wavenumber (cm ⁻¹)	Description
S-H Stretch	~2550 (weak)	Stretching of the thiol S-H bond.
C=S Stretch	1240 - 1250	Stretching of the thiocarbonyl C=S bond. A key characteristic peak.[1]
S-H Deformation	~930	In-plane bending of the S-H bond.[1]
Aromatic C-H Stretch	3000 - 3120	Stretching vibrations of the C-H bonds on the benzene ring. [5]
Aromatic Ring Vibrations	572, 460 (medium)	Skeletal vibrations of the benzene ring.[1]

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.[6]

¹H NMR: The aromatic protons are expected in the δ 7.0-9.0 ppm region as a complex multiplet due to the electron-withdrawing nature of the -CS₂H group.[1] The acidic proton of the thiol group (-SH) would appear as a broad singlet, with its chemical shift highly dependent on solvent and concentration.[1]



• ¹³C NMR: The thiocarbonyl carbon (C=S) is expected to be significantly downfield. Aromatic carbons will appear in their characteristic region (~120-140 ppm).

UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra.[7][8] Benzoic acid and its derivatives typically show three characteristic absorption bands.[9] The spectrum of **benzenecarbodithioic acid** is expected to be red-shifted compared to benzoic acid due to the presence of sulfur atoms.

Band	Approximate λ_max (nm) (Benzoic Acid)	Transition Type
B-band	~230	$\pi \to \pi$
C-band	~274-280	$\pi \to \pi$

Quantum Chemical Insights

DFT calculations provide a deeper understanding of the molecule's electronic properties and reactivity.

Optimized Molecular Geometry

Geometry optimization calculations yield the most stable conformation of the molecule, providing precise bond lengths and angles. Although specific DFT data for the parent acid is sparse in the literature, calculations on derivatives provide representative values.[10][11][12]

Parameter	Typical Calculated Value (Å or °)
C=S Bond Length	~1.65 - 1.68 Å
C-S Bond Length	~1.75 - 1.78 Å
S-H Bond Length	~1.34 - 1.36 Å
C-C (aromatic) Bond Length	~1.39 - 1.41 Å
S-C-S Bond Angle	~120 - 125°



Note: These are representative values based on related structures and may vary depending on the specific DFT functional and basis set used.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), indicates the molecule's kinetic stability and polarizability.[13] A smaller gap suggests higher reactivity.[13]

Orbital	Description	Typical Energy Range (eV)
НОМО	Electron-donating ability	-5.0 to -7.0
LUMO	Electron-accepting ability	-1.0 to -3.0
ΔE (Gap)	Chemical reactivity/stability	3.0 to 5.0

Note: Absolute energy values are highly dependent on the computational method. The HOMO-LUMO gap is a key indicator of chemical reactivity.[14]

Molecular Electrostatic Potential (MEP)

An MEP map illustrates the charge distribution on the molecule's surface.[15] It is used to predict sites for electrophilic and nucleophilic attack.[16]

- Red/Yellow Regions: Negative potential (electron-rich), susceptible to electrophilic attack. In benzenecarbodithioic acid, these are expected around the sulfur atoms.
- Blue Regions: Positive potential (electron-deficient), susceptible to nucleophilic attack. The acidic proton (H of S-H) is a prominent positive site.[2][16]

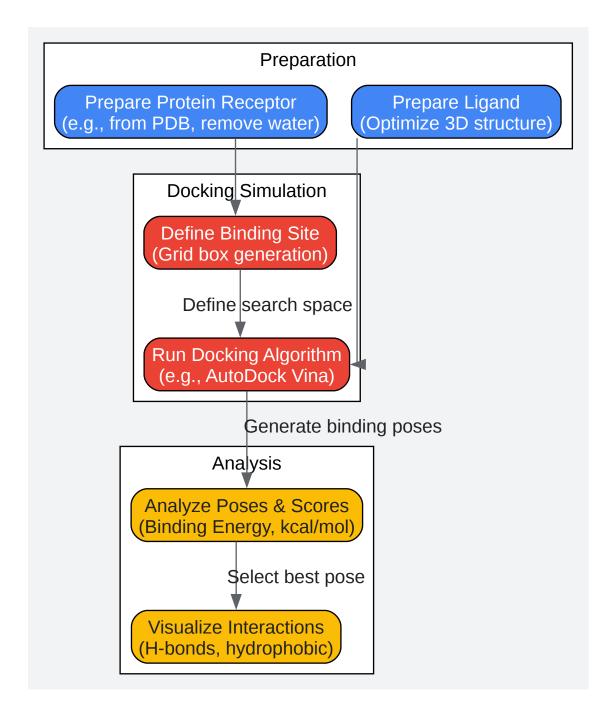
Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecule.[7][17] It can quantify the delocalization of electron density from donor (Lewis-type) NBOs to acceptor (non-Lewis) NBOs, which stabilizes the molecule.[7]



Molecular Docking Applications

While **benzenecarbodithioic acid** itself is not a primary drug candidate, its derivatives are explored for various biological activities. Molecular docking is a computational technique used to predict how a ligand (e.g., a **benzenecarbodithioic acid** derivative) binds to the active site of a target protein.[7] This is crucial in drug discovery for predicting binding affinity and mode of action.



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